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  • Product: 6-Chloropyridazine-3-carbonyl chloride
  • CAS: 6531-04-0

Core Science & Biosynthesis

Foundational

6-chloro-3-pyridazinecarbonyl chloride vs 6-chloropyridazine-3-carboxylic acid

Technical Whitepaper: Comparative Analysis of 6-Chloropyridazine-3-Carboxylic Acid and its Acid Chloride Derivative Executive Summary In medicinal chemistry, the pyridazine ring is a privileged scaffold, offering unique...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of 6-Chloropyridazine-3-Carboxylic Acid and its Acid Chloride Derivative

Executive Summary

In medicinal chemistry, the pyridazine ring is a privileged scaffold, offering unique physicochemical properties such as high water solubility and hydrogen bond acceptor capabilities compared to its phenyl or pyridine analogs. This guide provides a technical comparison between the stable precursor, 6-chloropyridazine-3-carboxylic acid , and its highly reactive electrophilic derivative, 6-chloropyridazine-3-carbonyl chloride .

While the carboxylic acid serves as a stable, shelf-ready building block for standard coupling reactions, the acid chloride is an essential, high-energy intermediate required for difficult acylations, Friedel-Crafts reactions, and the synthesis of heterocycles where direct coupling methods (e.g., HATU, EDC) fail due to steric hindrance or electronic deactivation.

Part 1: Chemical Profile & Properties[1][2]

The fundamental distinction between these two species lies in their stability and electrophilicity. The acid is a stable solid suitable for bulk storage, whereas the acid chloride is a moisture-sensitive intermediate often generated in situ.

Table 1: Comparative Physicochemical Profile

Feature6-Chloropyridazine-3-carboxylic acid6-Chloropyridazine-3-carbonyl chloride
CAS Number 5096-73-1 6531-04-0
Structure Pyridazine ring with -COOH and -ClPyridazine ring with -COCl and -Cl
Physical State Solid (White to Brown/Green powder)Solid (Low melting) or Oil (often crude)
Reactivity Moderate (Requires activation)High (Self-activating electrophile)
Stability Stable at RT; Shelf-stableMoisture sensitive; Hydrolyzes to acid + HCl
Storage Desiccated, RT or 4°CInert atmosphere (Ar/N2), < -20°C
Primary Hazard Irritant (Skin/Eye/Respiratory)Corrosive (Causes burns), Lachrymator

Part 2: Synthesis & Conversion Protocols

The conversion of the acid to the acid chloride is a critical workflow. While the acid is commercially available, the chloride is frequently synthesized on-demand to ensure maximum purity and reactivity.

Workflow Diagram: Synthesis & Derivatization

SynthesisWorkflow Start 3-Chloro-6-methylpyridazine Acid 6-Chloropyridazine- 3-carboxylic acid (CAS 5096-73-1) Start->Acid Oxidation (K2Cr2O7/H2SO4) Chloride 6-Chloropyridazine- 3-carbonyl chloride (CAS 6531-04-0) Acid->Chloride Activation (SOCl2 or (COCl)2) Amide Target Amide/Ester (Drug Candidate) Acid->Amide Direct Coupling (HATU/DIPEA) Chloride->Amide Nucleophilic Acyl Substitution (R-NH2 / Base)

Caption: Synthetic pathway from precursor to target amide. Solid lines denote the Acid Chloride route; dashed line denotes direct coupling.

Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

Context: This is typically performed via oxidation of the methyl group.

  • Reagents: 3-Chloro-6-methylpyridazine (1.0 eq), K₂Cr₂O₇ (2.0 eq), Conc. H₂SO₄.[1][2]

  • Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add K₂Cr₂O₇ portion-wise to control exotherm. Heat to 50–80°C for 2–4 hours.

  • Workup: Pour onto ice water. Extract with Ethyl Acetate (EtOAc).[3][4] Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 50–70%.

Protocol 2: Conversion to 6-Chloropyridazine-3-carbonyl chloride

Context: Critical step for generating the reactive electrophile.

  • Reagents: 6-Chloropyridazine-3-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, excess), catalytic DMF (2-3 drops).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend the acid in anhydrous Toluene or DCM (optional, neat SOCl₂ is common).

    • Add SOCl₂ dropwise. Add catalytic DMF.

    • Reflux at 70–80°C for 2–3 hours. The suspension should become a clear solution, indicating conversion.

  • Isolation: Evaporate volatiles under reduced pressure (rotary evaporator with a base trap for HCl). Azeotrope with Toluene (2x) to remove residual SOCl₂.

  • Result: The crude acid chloride is obtained as a solid/oil residue and should be used immediately without further purification.

Part 3: Reactivity & Applications in Drug Design

Choosing between the Acid and the Acid Chloride depends on the nucleophile and the sensitivity of the substrate.

Decision Matrix: When to Use Which?

DecisionMatrix Question Select Coupling Strategy Nucleophile Is Nucleophile Weak/Sterically Hindered? Question->Nucleophile Scale Is Reaction Scale > 100g? Nucleophile->Scale No RouteA Use Acid + Coupling Agent (HATU/EDC) Nucleophile->RouteA No (Primary Amine) RouteB Use Acid Chloride Route (SOCl2 Activation) Nucleophile->RouteB Yes (Aniline/Alcohol) Scale->RouteA No (Convenience) Scale->RouteB Yes (Cost Efficiency)

Caption: Decision logic for selecting the optimal coupling strategy based on nucleophile reactivity and scale.

Case Study: Synthesis of PARP-1 Inhibitors

In the development of PARP-1 inhibitors (e.g., analogs of Olaparib), the pyridazine core is often coupled to piperazine or aniline derivatives.

  • Challenge: Aniline derivatives are weak nucleophiles. Direct coupling with EDC/HOBt often results in low yields (<40%) due to slow kinetics and competing side reactions.

  • Solution: Conversion to 6-chloropyridazine-3-carbonyl chloride allows for rapid acylation in the presence of a weak base (e.g., Pyridine or Et₃N) in DCM, boosting yields to >85%.

Part 4: Handling, Safety, and Storage

6-Chloropyridazine-3-carboxylic acid (CAS 5096-73-1):

  • Handling: Standard laboratory PPE (gloves, goggles). Avoid dust inhalation.

  • First Aid: Rinse with water if contact occurs.

  • Storage: Store in a cool, dry place. Stable for years if kept dry.

6-Chloropyridazine-3-carbonyl chloride (CAS 6531-04-0):

  • Critical Hazard: Corrosive & Moisture Sensitive. Reacts violently with water to release HCl gas.

  • Handling: MUST be handled in a fume hood or glovebox. Use dry glassware only.

  • Quenching: Quench excess reagent with Methanol (forms methyl ester) or saturated NaHCO₃ (carefully, evolves CO₂).

  • Storage: Do not store for long periods. If necessary, store under Argon at -20°C in a sealed vial.

References

  • Synthesis of 6-chloropyridazine-3-carboxylic acid

    • Source: ChemicalBook / P
    • Link:

  • Safety Data for 6-Chloropyridazine-3-carbonyl chloride

    • Source: BLD Pharm Safety D
    • Link:

  • Application in Medicinal Chemistry (PARP-1 Inhibition)

    • Source: National Institutes of Health (PMC) - Design and synthesis of novel chloropyridazine hybrids.
    • Link:

  • General Acylation Protocols (Pyridazines)

    • Source: KoreaScience - Acyl
    • Link:

Sources

Exploratory

Solubility and Handling of 6-Chloropyridazine-3-carbonyl Chloride in Organic Solvents: A Comprehensive Guide for Synthetic Applications

Executive Summary 6-Chloropyridazine-3-carbonyl chloride (CAS: 6531-04-0) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. The acyl chloride moiety facilitates rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropyridazine-3-carbonyl chloride (CAS: 6531-04-0) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. The acyl chloride moiety facilitates rapid amide or ester formation, while the 6-chloro group on the pyridazine ring serves as a reactive handle for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions[1]. It is a critical intermediate in the synthesis of PROTACs, kinase inhibitors, and other advanced therapeutics[2].

However, owing to the highly electrophilic nature of the acyl chloride group, solvent selection is not merely a matter of solubility—it is a matter of chemical stability. This whitepaper provides an authoritative guide on the solubility profiles, solvation mechanics, and validated experimental workflows for handling 6-chloropyridazine-3-carbonyl chloride in organic solvents.

Physicochemical Profiling & Solvent Compatibility

When working with acyl chlorides, solubility cannot be decoupled from reactivity. The compound must be dissolved in strictly anhydrous, non-nucleophilic environments to prevent premature degradation.

Table 1: Fundamental Physicochemical Properties
PropertyValue
Chemical Name 6-Chloropyridazine-3-carbonyl chloride
CAS Number 6531-04-0
Molecular Formula C5H2Cl2N2O
Molecular Weight 176.99 g/mol
Physical State Solid (typically crystalline)
Table 2: Solubility and Stability in Common Organic Solvents
SolventSolubility ProfileStability / SuitabilityMechanistic Note
Dichloromethane (DCM) High (>100 mg/mL)Excellent (Anhydrous)Inert; the industry standard for low-temperature amide couplings[2].
Tetrahydrofuran (THF) HighGood (Anhydrous)Requires inhibitor-free, strictly dry THF to prevent ring-opening side reactions.
1,4-Dioxane Moderate to HighGoodFrequently utilized for higher-temperature couplings with secondary amines[3].
N,N-Dimethylformamide (DMF) Very HighConditionalCan form Vilsmeier-type intermediates. Avoid prolonged storage or heating[2].
Toluene ModerateExcellentNon-polar and highly inert. Ideal for large-scale slurry reactions.
Methanol / Ethanol High (Reactive)Prohibited Induces rapid solvolysis, forming methyl/ethyl esters and liberating HCl.
Water Low (Reactive)Prohibited Causes rapid hydrolysis, yielding the insoluble carboxylic acid.

Mechanistic Insights: Solvation vs. Degradation

As a Senior Application Scientist, I frequently observe yield drops in pyridazine-based couplings that trace back directly to poor solvent management. The carbonyl carbon of 6-chloropyridazine-3-carbonyl chloride is exceptionally electrophilic due to the combined electron-withdrawing effects of the adjacent diazine ring and the acyl chloride atom.

The Protic Trap: Dissolving this compound in protic solvents (or inadequately dried aprotic solvents) initiates immediate nucleophilic acyl substitution. Trace water attacks the carbonyl, forming a tetrahedral intermediate that rapidly collapses to expel a chloride ion. This yields 6-chloropyridazine-3-carboxylic acid and hydrochloric acid (HCl). This degradation pathway is doubly detrimental: it consumes the starting material, and the liberated HCl protonates the target amine in the coupling reaction, effectively neutralizing the nucleophile and stalling the process.

The DMF Caveat: While DMF offers unparalleled solubilizing power for complex, polar amine fragments (such as PROTAC degrons), it is a nucleophilic solvent. At elevated temperatures, DMF reacts with reactive acyl chlorides to form a Vilsmeier-Haack reagent intermediate (a chloroiminium ion). If DMF must be used to solubilize a complex substrate, it should be utilized strictly as a co-solvent with DCM, and the acyl chloride should be added last at 0 °C to kinetically favor the desired amide coupling over solvent degradation[2].

SolventSelection Start Select Solvent for 6-Chloropyridazine-3-carbonyl chloride Protic Protic Solvents (Water, MeOH, EtOH) Start->Protic Avoid Aprotic Aprotic Solvents (DCM, THF, DMF, Toluene) Start->Aprotic Preferred Degradation Rapid Solvolysis (Ester/Acid Formation) Protic->Degradation DCM DCM / Chloroform (Ideal for Amide Coupling) Aprotic->DCM THF THF / Dioxane (Good, must be anhydrous) Aprotic->THF DMF DMF / DMAc (Use with caution - Vilsmeier) Aprotic->DMF

Decision tree for selecting organic solvents for 6-chloropyridazine-3-carbonyl chloride.

Experimental Workflows: Self-Validating Amide Coupling

This step-by-step methodology ensures complete conversion while actively suppressing hydrolysis. It is adapted from validated pharmaceutical workflows for complex heterocyclic synthesis[4],[3].

Protocol: Standard Amide Coupling in DCM/Dioxane
  • System Preparation : Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen (N₂) or Argon. Absolute exclusion of atmospheric moisture is mandatory.

  • Amine Solvation : Dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM (or 1,4-Dioxane if substrate solubility requires it)[3]. Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Solvation : In a separate dry vial, dissolve 6-chloropyridazine-3-carbonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM.

    • Self-Validation Check: The solution must be perfectly clear. Any turbidity indicates partial hydrolysis to the insoluble carboxylic acid. Do not proceed if the solution is cloudy.

  • Controlled Addition : Add the acyl chloride solution dropwise to the amine mixture over 10–15 minutes. This controls the exothermic reaction and prevents localized heating that could trigger side reactions[4].

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 18 hours[4].

    • Self-Validation Check: Monitor via LC-MS by quenching a 5 µL reaction aliquot in 1 mL of methanol. The methanol will instantly convert any unreacted acyl chloride into the corresponding methyl ester, allowing you to accurately quantify residual starting material without column degradation.

  • Workup & Quenching : Quench the reaction by adding saturated aqueous NH₄Cl (40 mL). This safely neutralizes excess DIPEA and destroys any residual acyl chloride[4]. Extract the aqueous layer with Ethyl Acetate or DCM (20 mL × 2). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

AmideCoupling Prep 1. Prepare Reagents (Anhydrous DCM, Amine, Base) Dissolve 2. Dissolve Acyl Chloride (0°C under N2/Ar) Prep->Dissolve Add 3. Dropwise Addition (Amine + DIPEA in DCM) Dissolve->Add React 4. Stir & Warm (RT for 2-18 h) Add->React Quench 5. Quench & Extract (Sat. NH4Cl, EtOAc/DCM) React->Quench

Step-by-step workflow for amide coupling using 6-chloropyridazine-3-carbonyl chloride.

References[2] Title: 2,4-dioxotetrahydropyrimidinyl deratives as degrons in protacs. Source: Justia Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHprmMZ76UCabmEvi-E9SEJJg6FynZsbw31-rADHyWYDN_Tb98QOI02uAMgJzF1-VbotOBYycuBTHJT4Mb1hAw9Qcb6xHwX8rLtCus7xWLyQFRfrk_Wv2X8n4BtaD-ljHWia4Mai6SO[1] Title: Patent Application Publication Pub. No.: US 2014/0249147 A1. Source: Googleapis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl7-0lmCdOrgHpLMY2lzKnPQem_537YBUypS7gq4Yxnmu-mBBxpRxnW-Rk7aBpym2rHk282PlVNoGNtAfPDmSwyFbcOTHJwI4EhG253qvxxSmLmTGLw_cSSNPhOWszdoVw1k5x_LQRkjJVgTI0mhgJwxNv1e_gZc445xVM3CyT31-iJtuSBlQZGgOjwWTw6HkB[4] Title: WO2025036269A1 - 一种化合物、包括其的组合物及其应用. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEORNUCcelmPYcHnhAhZA9Iw1OxG5T1E5eGeCiP9iah8UpXjOKb0gMS53p4jT5CzREWguIULAcj7x5O6dlMyTXP6juTo3OfmSulixs3vArcxLliDeZMbhPy11m9aEmL55KFjYLF9N7e3vRxwYNo[3] Title: 6531-04-0 | 6-Chloropyridazine-3-carbonyl chloride. Source: Ambeed.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_KZ3YSZJTR-LZJhVHZEaEyyZlZNTQbgk03ZILC3SDshkw49crr_Y_QYsilQbgcnu-IJkBpP9gXqI673oDsBPzi-k-g3CJe4rbyXdZqsixZqMS5nFKkCZOzpboJ_xYv7Rc2gCR6vp_6w==

Sources

Foundational

6-Chloropyridazine-3-carbonyl chloride MSDS and safety data sheet

Safety, Handling, and Synthetic Utility in Medicinal Chemistry Executive Summary 6-Chloropyridazine-3-carbonyl chloride (CAS: 6531-04-0) is a high-value heterocyclic building block used extensively in the synthesis of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthetic Utility in Medicinal Chemistry

Executive Summary

6-Chloropyridazine-3-carbonyl chloride (CAS: 6531-04-0) is a high-value heterocyclic building block used extensively in the synthesis of bioactive pyridazine derivatives, particularly in oncology and antimicrobial research. As an acid chloride, it functions as a "activated" electrophile, facilitating the installation of the pyridazine moiety into complex scaffolds via nucleophilic acyl substitution.

However, its utility is matched by its reactivity. This compound is corrosive, lachrymatory, and moisture-sensitive . Upon contact with ambient moisture, it rapidly hydrolyzes to release hydrogen chloride (HCl) gas and 6-chloropyridazine-3-carboxylic acid. This guide synthesizes critical safety data with practical handling protocols to ensure both operator safety and experimental success.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 6-Chloropyridazine-3-carbonyl chloride
CAS Number 6531-04-0
Molecular Formula C₅H₂Cl₂N₂O
Molecular Weight 176.99 g/mol
Physical State Solid or semi-solid (Low melting point)
Solubility Soluble in DCM, THF, EtOAc (Reacts with water/alcohols)
SMILES ClC1=CC=C(N=N1)C(Cl)=O
Storage Condition 2–8°C, under Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & Toxicology (GHS Classification)

The primary hazard stems from the acyl chloride functional group . The pyridazine ring adds a layer of biological activity, but the immediate acute risk is chemical burns.

GHS Label Elements
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[2][1]

    • H290: May be corrosive to metals.

Mechanism of Toxicity

The toxicity is driven by non-specific acylation . Upon contact with biological tissue (mucous membranes, eyes, lungs), the carbonyl carbon undergoes nucleophilic attack by water in the tissue.

  • Reaction: R-COCl + H₂O → R-COOH + HCl

  • Impact: The exothermic release of HCl gas causes immediate chemical burns and pulmonary edema if inhaled. The resulting carboxylic acid may also possess systemic toxicity typical of halogenated pyridazines.

Visualization: Reactivity & Degradation Pathway

Understanding the degradation pathway is essential for both safety and yield optimization. The following diagram illustrates the hydrolysis mechanism that must be prevented during storage.

HydrolysisPathway AcidChloride 6-Chloropyridazine-3- carbonyl chloride (Reactive Electrophile) Transition Tetrahedral Intermediate AcidChloride->Transition Nucleophilic Attack Water H₂O (Moisture) Water->Transition Products 6-Chloropyridazine-3- carboxylic acid Transition->Products Elimination HCl HCl Gas (Corrosive Fume) Transition->HCl Exothermic Release

Figure 1: Hydrolysis pathway. Contact with moisture irreversibly degrades the reagent and releases toxic HCl gas.

Handling, Storage, & Stability Protocols

Expert Insight: In my experience, 90% of "failed" reactions with this intermediate are due to invisible moisture ingress during weighing or transfer. The pyridazine nitrogen atoms can also autocatalyze decomposition if the material is not chemically pure.

The "Anhydrous Chain of Custody"
  • Receiving: Do not open the commercial bottle until it has warmed to room temperature to prevent condensation.

  • Transfer:

    • < 1 gram: Weigh quickly in a fume hood; flush the headspace of the stock bottle with Argon immediately before closing.

    • > 1 gram: Handle inside a glovebox or use a Schlenk line with positive Nitrogen pressure.

  • Solvents: Use only anhydrous solvents (DCM, THF) dried over molecular sieves. Even trace water (ppm levels) will quench the reagent.

Storage[9]
  • Temperature: Store at 2–8°C.

  • Container: Tightly sealed glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccator jar.

  • Indicator: If the solid turns from off-white/yellow to a sticky brown gum, significant hydrolysis has occurred.

Emergency Response & Decontamination

Do not use water to clean up a concentrated spill of this material, as it will generate a cloud of HCl gas.

Spill Management Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a full-face respirator if outside a fume hood.

  • Neutralization (The "Dry" Method):

    • Cover the spill with a dry mix of Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .

    • Mix gently to neutralize the acid chloride before adding any liquid.

    • Once the powder is mixed, slowly add water dropwise to the slurry to finish the hydrolysis in a controlled manner.

    • Collect the resulting sludge as hazardous chemical waste.

Synthetic Utility & Application Workflow

The primary use of 6-chloropyridazine-3-carbonyl chloride is in amide coupling reactions to synthesize inhibitors (e.g., for kinases or metabolic enzymes).

Best Practice Protocol: Amide Coupling

Objective: Reacting the acid chloride with a primary amine (R-NH₂).

Reagents:

  • Acid Chloride (1.0 equiv)

  • Amine (1.0 equiv)[3]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Amine Solution: Dissolve the Amine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve 6-Chloropyridazine-3-carbonyl chloride in a separate volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? This controls the exotherm and prevents the formation of di-acylated byproducts.

  • Monitoring: Allow to warm to room temperature. Monitor by TLC (usually complete within 1–2 hours).

  • Quench: Quench with saturated NaHCO₃ solution. The base neutralizes the HCl byproduct.

Workflow Visualization

SynthesisWorkflow Start Start: Anhydrous Setup (Flame-dried glassware, Ar atm) Solubilize Dissolve Amine + DIPEA in dry DCM (0°C) Start->Solubilize AddReagent Add Acid Chloride Dropwise (Control Exotherm) Solubilize->AddReagent Reaction Stir at RT (1-2 h) Monitor TLC AddReagent->Reaction Quench Quench with sat. NaHCO₃ (Neutralize HCl) Reaction->Quench Workup Phase Separation & Purification Quench->Workup

Figure 2: Optimized amide coupling workflow ensuring safety and high yield.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13382871, 6-Chloropyridazine-3-carbonitrile (Analogous reactivity data). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The Hydrolysis of Acid Chlorides: Mechanism and Safety. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Heterocyclic Acyl Chlorides for Medicinal Chemistry Scaffolds

Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Reactive Scaffolds Heterocyclic compounds form the structural core of a vast majority of therapeutic agents, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Reactive Scaffolds

Heterocyclic compounds form the structural core of a vast majority of therapeutic agents, a testament to their ability to present pharmacophoric elements in defined spatial arrangements that are often complementary to biological targets.[1][2] Over 85% of modern pharmaceuticals contain at least one heterocyclic moiety, underscoring their indispensable role in drug discovery.[3] Among the vast arsenal of synthetic tools available to the medicinal chemist, acyl chlorides stand out as one of the most reactive and versatile derivatives of carboxylic acids.[4][5][6] Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4][5]

This guide focuses on the intersection of these two powerful concepts: heterocyclic acyl chlorides . These reagents are not merely reactive intermediates; they are strategic building blocks that empower chemists to rapidly construct libraries of diverse molecules around a central heterocyclic core. By leveraging the high electrophilicity of the acyl chloride function, a single heterocyclic scaffold can be efficiently coupled with a multitude of nucleophiles—amines, alcohols, thiols, and more—to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties.[7] This guide provides field-proven insights into the synthesis, handling, and strategic application of these pivotal reagents in modern drug development.

Chapter 1: The Unique Reactivity and Stability Profile

The utility of heterocyclic acyl chlorides is a direct consequence of their chemical reactivity, which is a double-edged sword. Understanding the factors that govern their reactivity and stability is paramount for their successful application.

The Source of Reactivity

Acyl chlorides are the most reactive common derivatives of carboxylic acids.[8] This heightened reactivity is due to two primary factors:

  • Inductive Effects : The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density, increasing the carbon's partial positive charge and making it an excellent electrophile.[5]

  • Leaving Group Ability : The chloride ion (Cl⁻) is an excellent leaving group, facilitating the second step of the nucleophilic acyl substitution mechanism.[4]

The nature of the heterocyclic ring itself modulates this reactivity. Electron-withdrawing heterocycles (e.g., pyridine) can further enhance the electrophilicity of the carbonyl carbon, while electron-donating rings (e.g., pyrrole) may slightly temper it.

Stability and Handling: A Critical Consideration

The high reactivity of acyl chlorides dictates their primary challenge: stability.[9] They are acutely sensitive to moisture and react readily with water, including atmospheric humidity, to hydrolyze back to the parent carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.[8][10]

  • Causality of Instability : This hydrolysis reaction is typically a nuisance rather than an intended transformation and underscores the need for stringent anhydrous conditions during storage and use.[8][11]

  • Experimental Insight : While commercial acyl chlorides are often supplied in high purity, it is not uncommon for older bottles to contain some of the parent carboxylic acid due to micro-exposures to air over time.[10] For many applications, particularly in library synthesis, the crude acyl chloride is often prepared and used in situ or after simply removing the excess chlorinating agent under vacuum, bypassing rigorous purification to avoid decomposition.[12]

// Nodes AC [label="Acyl Chloride\n(R-COCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactivity [label="High Reactivity\n(Electrophilic Carbonyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stability [label="Low Stability", fillcolor="#FBBC05", fontcolor="#202124"]; EWGs [label="Electronic Effects\n(Electron-Withdrawing Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sterics [label="Steric Hindrance\n(Bulky Groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent Properties\n(Nucleophilic/Protic Solvents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Reaction with H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Handling [label="Requires Anhydrous\nConditions & Fume Hood", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges AC -> Reactivity [label=" leads to"]; AC -> Stability [label=" implies"]; EWGs -> Reactivity [label=" increases"]; Sterics -> Reactivity [label=" decreases"]; Reactivity -> Stability [style=invis]; // for layout Solvent -> Stability [label=" decreases"]; Stability -> Hydrolysis [label=" susceptible to"]; Hydrolysis -> Handling [label=" necessitates"]; }

Key factors that dictate the stability of acyl chlorides.

Chapter 2: Synthesis of Heterocyclic Acyl Chlorides

The reliable synthesis of the acyl chloride is the first and most critical step. The choice of method depends on the scale, the stability of the starting material, and available reagents.

Method 1: From Heterocyclic Carboxylic Acids (The Workhorse Route)

The most common and laboratory-friendly method for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent.[13]

  • Thionyl Chloride (SOCl₂) : This is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[11] The reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Mechanistic Rationale : DMF reacts first with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium species. This reagent activates the carboxylic acid, which then undergoes nucleophilic attack by chloride to yield the acyl chloride.[11]

  • Oxalyl Chloride ((COCl)₂) : An alternative to thionyl chloride, oxalyl chloride is milder and its byproducts (CO, CO₂, HCl) are also gaseous. It is often preferred for more sensitive substrates.[11]

Table 1: Common Heterocyclic Acyl Chlorides and Their Precursors

HeterocycleAcyl Chloride StructureCarboxylic Acid PrecursorKey Applications & Notes
Furan2-Furoyl chloride2-Furoic acidIntermediate for mometasone furoate, ceftiofur, diloxanide furoate.[14][15][16][17]
Thiophene2-Thiophenecarbonyl chloride2-Thiophenecarboxylic acidVersatile building block for pharmaceuticals and agrochemicals.[18] Used in the synthesis of the diuretic ticrynafen.[19]
PyridinePyridine-2-carbonyl chloridePicolinic acid (Pyridine-2-carboxylic acid)Used in the synthesis of pharmaceuticals and agrochemicals.[20][21] Often prepared and handled as the hydrochloride salt to improve stability.[20][21]
Experimental Protocol 1: Synthesis of 2-Thiophenecarbonyl chloride

This protocol is adapted from established literature procedures.[22][23] It represents a self-validating system where the progress and purity can be monitored.

Objective : To convert 2-thiophenecarboxylic acid to 2-thiophenecarbonyl chloride using thionyl chloride.

Materials :

  • 2-Thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic)

  • Anhydrous toluene (or other high-boiling inert solvent)

  • Round-bottom flask with reflux condenser and gas outlet/scrubber

  • Magnetic stirrer and heating mantle

Procedure :

  • Setup : Assemble a round-bottom flask with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize HCl and SO₂ gases. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Charging the Flask : To the flask, add 2-thiophenecarboxylic acid (1.0 eq) and a high-boiling anhydrous solvent like toluene.

  • Catalyst Addition : Add a catalytic amount of DMF (e.g., 0.01 eq).

  • Reagent Addition : Slowly add thionyl chloride (approx. 1.2-1.5 eq) to the stirred suspension at room temperature. The addition is often exothermic.

  • Reaction : Heat the mixture to reflux (typically 65-80°C) and stir for 2-4 hours. The reaction mixture usually becomes a clear solution as the carboxylic acid is consumed.

  • Monitoring : The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

  • Work-up : Cool the reaction mixture to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or, more commonly in a lab setting, by rotary evaporation. To ensure complete removal of SOCl₂, anhydrous toluene can be added and co-evaporated two to three times.[12]

  • Product : The resulting residue is 2-thiophenecarbonyl chloride, which often appears as a pale yellow oil or low-melting solid.[18] It is typically used in the next step without further purification.[12] If high purity is required, vacuum distillation can be performed, but care must be taken as some heterocyclic acyl chlorides can be thermally unstable.

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// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Reaction\nComplete"]; Monitor -> Reaction [label="Incomplete"]; Workup -> Product; Product -> Use; Product -> Purify; }

A typical workflow for the laboratory synthesis of acyl chlorides.

Chapter 3: Key Reactions and Applications in Scaffold Synthesis

The synthetic power of heterocyclic acyl chlorides is realized in their reactions with nucleophiles to forge new bonds, most notably the amide bond, which is a cornerstone of medicinal chemistry.[24][25]

Amide Bond Formation: The Premier Application

The reaction of an acyl chloride with ammonia, a primary amine, or a secondary amine is a rapid and efficient method to form primary, secondary, and tertiary amides, respectively.[26][27]

  • Causality of Experimental Design : The reaction produces one equivalent of HCl, which will protonate the amine starting material, rendering it non-nucleophilic.[13] To counteract this, the reaction is run with either two equivalents of the amine (one to form the amide, one to act as a base) or, more commonly, with one equivalent of the amine and one equivalent of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine to scavenge the HCl.[8][13]

// Structures using HTML-like labels sub [label=<

R-C(=O)-Cl + :Nu-H
Acyl Chloride + Nucleophile

>];

int [label=<

R-C(O⁻)(Cl)-Nu⁺-H
Tetrahedral Intermediate

>];

prod [label=<

R-C(=O)-Nu + H-Cl
Acylated Product + HCl

>];

// Edges sub -> int [label="1. Nucleophilic\nAttack"]; int -> prod [label="2. Elimination of\nLeaving Group (Cl⁻)"]; }

The two-step mechanism for acylation reactions.
Experimental Protocol 2: General Amide Synthesis

Objective : To couple a heterocyclic acyl chloride with a primary amine to form a secondary amide.

Materials :

  • Heterocyclic acyl chloride (e.g., 2-furoyl chloride)

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Standard glassware for inert atmosphere reactions

Procedure :

  • Setup : In an oven-dried, nitrogen-flushed flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling : Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and minimize side reactions.[]

  • Acyl Chloride Addition : Dissolve the heterocyclic acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring : The reaction progress can be monitored by TLC, staining for the consumption of the amine starting material.

  • Work-up :

    • Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to protonate and dissolve the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The resulting crude amide can be purified by recrystallization or column chromatography on silica gel to yield the pure product.

Other Key Transformations
  • Esterification : Reaction with alcohols, often in the presence of a base like pyridine, yields esters. This is a highly efficient process, even with sterically hindered alcohols or phenols.[8]

  • Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst (e.g., AlCl₃), heterocyclic acyl chlorides can acylate aromatic rings to form ketones, a powerful C-C bond-forming reaction for scaffold elaboration.[8]

  • Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acyl chloride to a primary alcohol.[6]

Conclusion: Potent Reagents for Accelerated Discovery

Heterocyclic acyl chlorides represent a class of highly valuable, albeit reactive, building blocks for medicinal chemistry. Their chief advantage lies in their ability to undergo efficient nucleophilic acyl substitution, enabling the rapid and systematic derivatization of a core heterocyclic scaffold. While their sensitivity to moisture necessitates careful handling and anhydrous reaction conditions, the high yields and broad applicability, particularly in amide bond formation, make them an indispensable tool. By mastering the synthesis and application of these reagents, drug discovery professionals can significantly accelerate the design-make-test-analyze cycle, paving the way for the development of novel and more effective therapeutics.[4][7]

References

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Google Scholar.
  • (PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026).
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). Google Scholar.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. Open Access Journals - Research and Reviews.
  • Role of Heterocycles in Drug Discovery: An Overview. (2025). Google Scholar.
  • 2-Furoyl chloride - Wikipedia. Wikipedia.
  • 2-Thiophenecarbonyl chloride synthesis - ChemicalBook. ChemicalBook.
  • Pyridine-2-carbonyl chloride hydrochloride - Chem-Impex. Chem-Impex.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024).
  • US4321399A - Preparation of 2-thiophenecarbonyl chloride.
  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox C
  • 2-Thiophenecarbonyl chloride 5271-67-0 wiki. Guidechem.
  • Pyridine-2-carbonyl chloride hydrochloride 39901-94-5 wiki. Guidechem.
  • Acyl chloride - Wikipedia. Wikipedia.
  • Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. Organic Chemistry Frontiers (RSC Publishing).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
  • 2-Thiophenecarbonyl chloride 97 5271-67-0. Sigma-Aldrich.
  • Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? - FAQ. (2022). Autech.
  • Amide synthesis by acyl
  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. (2025). Reddit.
  • 54 advances and challenges in the synthesis of pyrrole systems of a limited access. Google Scholar.
  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps.
  • CN106674166B - The preparation method of furoyl chloride.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • A Comparative Guide to the Stability of Acyl Chlorides in Solution. Benchchem.
  • Unlocking Reactivity: A Closer Look at Acyl Chlorides. (2026).
  • Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. (2022). Journal of the American Chemical Society.
  • Synthesis of substituted N-heterocycles by N-acyl
  • The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science (RSC Publishing).
  • How Amides Form
  • The Divergent Reactivity of Acid Chlorides Under Transition Metal C
  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.
  • A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
  • Acyl Chloride Uses, Reactions & Synthesis - Lesson. Study.com.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Taylor & Francis.
  • CN106674166A - Preparation method of furoyl chloride.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020). Chemistry Steps.
  • 2-Furoyl chloride | Drug Information, Uses, Side Effects, Pharma intermedi
  • Pyridinium Chloride Uses and Applications in Chemistry. Ontosight - AI Research Assistant.
  • Acyl chlorides stability. (2020). Sciencemadness.org.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026).
  • Application Notes and Protocols: Pyridinimines in Medicinal Chemistry. Benchchem.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Amide Coupling Using 6-Chloropyridazine-3-carbonyl chloride

Introduction & Strategic Importance In modern drug discovery, functionalized pyridazines are highly sought-after scaffolds due to their favorable physicochemical properties and ability to act as bioisosteres for phenyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

In modern drug discovery, functionalized pyridazines are highly sought-after scaffolds due to their favorable physicochemical properties and ability to act as bioisosteres for phenyl and pyridine rings. Specifically, 6-chloropyridazine-3-carbonyl chloride is a critical bifunctional building block utilized in the synthesis of complex therapeutics, including PROTAC degrons targeting Cereblon[1], Sirtuin modulators[2], and Factor Xa inhibitors[3].

As a Senior Application Scientist, I approach this reagent with a specific strategic mindset: it contains two highly reactive electrophilic sites. The primary challenge in utilizing this compound is achieving absolute chemoselectivity—driving the amidation at the carbonyl chloride while preserving the 6-chloro substituent for downstream cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).

Mechanistic Insights & Causality

To master this coupling, one must understand the electronic landscape of the pyridazine core. The adjacent nitrogen atoms in the diazine ring exert a strong electron-withdrawing effect, rendering the entire ring highly electron-deficient.

  • Why use the Acyl Chloride instead of the Carboxylic Acid? Standard peptide coupling reagents (e.g., HATU, EDC) form active esters that are thermodynamically destabilized by the electron-poor pyridazine ring, often resulting in sluggish kinetics and poor yields. Pre-activation to the acyl chloride using chlorinating agents like POCl3[4] bypasses this thermodynamic bottleneck, enabling rapid, quantitative amidation[1].

  • Why use DIPEA over Triethylamine (TEA)? While both are tertiary amines, N,N-Diisopropylethylamine (DIPEA) possesses significantly greater steric bulk. This prevents the base from acting as a nucleophile to form a highly reactive acylammonium intermediate, thereby suppressing hydrolytic degradation and ketene formation.

  • The SNAr vs. Acylation Competition: The 6-chloro position is highly susceptible to SNAr by primary and secondary amines. However, acyl chlorides are orders of magnitude more electrophilic. By strictly controlling the temperature (0 °C) and avoiding a large excess of the amine nucleophile, we kinetically trap the amine at the carbonyl center, completely avoiding SNAr at the 6-position[2].

Workflow Visualization

G Start Amine + DIPEA in Anhydrous DCM Cool Cool to 0 °C (Ice Bath Equilibration) Start->Cool Add Dropwise Addition of 6-Chloropyridazine-3-carbonyl chloride Cool->Add React Warm to RT & Stir (1 - 2 hours) Add->React Monitor LC-MS In-Process Control (Self-Validation Step) React->Monitor Workup Aqueous Quench & Extraction Monitor->Workup Purify Flash Chromatography (Target Amide Isolation) Workup->Purify

Workflow for 6-chloropyridazine-3-carbonyl chloride amide coupling.

Quantitative Data: Reaction Parameter Optimization

To ensure a self-validating and robust experimental setup, the parameters must be tightly controlled. The table below summarizes the quantitative boundaries for this specific chemoselective coupling.

ParameterOptimal ConditionSuboptimal ConditionCausality / Mechanistic Rationale
Solvent Anhydrous DCMProtic solvents (MeOH)DCM provides excellent solubility while preventing solvolysis of the highly reactive acyl chloride.
Base DIPEA (2.5 eq)Triethylamine (TEA)DIPEA’s steric bulk prevents nucleophilic attack on the acyl chloride, minimizing side reactions.
Temperature 0 °C to RT> 40 °C (Heating)Low temperatures suppress competitive SNAr at the electron-deficient 6-chloro position.
Stoichiometry 1.0 eq Acyl Chloride : 1.05 eq AmineExcess Amine (>2.0 eq)Strict stoichiometric control prevents the excess amine from displacing the 6-chloro group.
Concentration 0.1 M to 0.2 M> 0.5 MDilution aids in dissipating the exothermic heat of the acylation event, protecting the ring integrity.

Experimental Protocol: Chemoselective Amidation

This protocol is engineered as a self-validating system . Do not proceed to the workup phase without confirming the In-Process Control (IPC) metrics.

Materials Required:

  • 6-Chloropyridazine-3-carbonyl chloride (CAS: 6531-04-0)[5]

  • Target primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve the target amine (1.05 eq) and DIPEA (2.5 eq) in anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: The slight 0.05 eq excess of amine ensures complete consumption of the unstable acyl chloride. The 2.5 eq of DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt.

  • Thermodynamic Control: Submerge the reaction flask in an ice-water bath. Allow the system to equilibrate to 0 °C for at least 10 minutes.

  • Electrophile Addition: Dissolve 6-chloropyridazine-3-carbonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Causality: Dropwise addition at 0 °C throttles the exothermic acylation, preventing localized micro-environments of heat that could trigger SNAr at the 6-chloro position[2].

  • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 1 to 2 hours[1].

  • Self-Validation (IPC via LC-MS): Withdraw a 5 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject.

    • Validation Metric: You must observe the complete disappearance of the amine starting material. Crucially, locate the [M+H]+ peak of the product and verify the presence of a 3:1 isotopic pattern . This isotopic signature is the definitive proof that the chemoselectivity was successful and the 6-chloro group remains intact. If a mass corresponding to [M - Cl + Amine] is observed, your addition was too fast or the temperature was too high.

  • Quench & Workup: Once validated, quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM). Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically using an EtOAc/Hexane gradient) to afford the pure 6-chloropyridazine-3-carboxamide[5].

References

  • Title: (12) United States Patent - Googleapis.com (Factor Xa Inhibitors)
  • Title: PIM Kinase Inhibitor|3-(3,5-dimethyl-1H-pyrazol-1-yl ...
  • Title: 6531-04-0 | 6-Chloropyridazine-3-carbonyl chloride - Ambeed.
  • Title: (12) Patent Application Publication (10) Pub. No.: US 2014/024.9147 A1 - Googleapis.
  • Source: justia.

Sources

Application

Streamlined One-Pot Synthesis of Pyridazine-3-Carboxamides via In Situ Acid Chloride Formation

An Application Guide for Medicinal Chemists Abstract: This technical note provides a comprehensive guide to the efficient one-pot synthesis of pyridazine-3-carboxamides, a scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract: This technical note provides a comprehensive guide to the efficient one-pot synthesis of pyridazine-3-carboxamides, a scaffold of significant interest in medicinal chemistry.[1][2][3][4][5][6] The protocol circumvents the need to isolate the highly reactive pyridazine-3-carbonyl chloride intermediate by generating it in situ from the corresponding carboxylic acid using thionyl chloride (SOCl₂). This streamlined approach offers high yields, operational simplicity, and enhanced safety, making it an invaluable tool for researchers in drug discovery and development. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss key considerations for successful execution.

Introduction: The Significance of the Pyridazine-3-Carboxamide Scaffold

The pyridazine ring system is a "privileged structure" in drug discovery, recognized for its ability to serve as a versatile scaffold for ligands targeting a wide array of biological targets.[2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

Specifically, the pyridazine-3-carboxamide moiety has emerged as a critical pharmacophore in the development of potent and selective therapeutic agents. Recent studies have highlighted its role in creating selective CB2 receptor agonists and potent TYK2 inhibitors for autoimmune diseases.[4][6] The strategic placement of the carboxamide function at the 3-position of the pyridazine ring allows for diverse substitutions, enabling fine-tuning of a compound's physicochemical properties and target engagement. Given its importance, a robust and efficient synthetic method is paramount for accelerating discovery programs.

The One-Pot Strategy: Rationale and Advantages

The classical approach to synthesizing amides from carboxylic acids involves the conversion of the acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.[7][] However, acid chlorides are often sensitive to moisture and can be hazardous to handle and isolate.[9]

A one-pot procedure, where the acid chloride is generated and consumed in the same reaction vessel without isolation, elegantly addresses these challenges.[10][11] This strategy offers several key advantages:

  • Operational Simplicity: Reduces the number of synthetic steps, work-ups, and purifications.

  • Increased Efficiency: Minimizes the loss of material that occurs during isolation and transfer.

  • Enhanced Safety: Avoids handling and storing the often-lachrymatory and hydrolytically unstable acid chloride intermediate.

  • Improved Yields: The highly reactive, freshly generated acid chloride is immediately trapped by the amine, often leading to cleaner reactions and higher product yields.

Reaction Mechanism

The one-pot synthesis proceeds via a two-stage mechanism within a single reaction flask.

Stage 1: In Situ Formation of Pyridazine-3-Carbonyl Chloride The process begins with the activation of pyridazine-3-carboxylic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[12][13][14] The carboxylic acid's carbonyl oxygen attacks the sulfur atom of SOCl₂, forming a highly reactive acyl chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion. The subsequent collapse of the tetrahedral intermediate eliminates sulfur dioxide (SO₂) and a proton, yielding the pyridazine-3-carbonyl chloride.[9] The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.[9]

Stage 2: Nucleophilic Acyl Substitution (Amidation) Once the acid chloride is formed, the desired primary or secondary amine is introduced along with a non-nucleophilic base (e.g., pyridine or triethylamine). The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[] The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. The base serves to neutralize the hydrogen chloride (HCl) generated in both stages, preventing the protonation and deactivation of the amine nucleophile.[12]

G Start Pyridazine-3-Carboxylic Acid Intermediate1 Acyl Chlorosulfite Intermediate Start->Intermediate1 SOCl2 SOCl₂ SOCl2->Intermediate1 AcidChloride Pyridazine-3-Carbonyl Chloride (In Situ) Intermediate1->AcidChloride -SO₂ -HCl AcidChloride->inv1 Amine Amine (R₁R₂NH) Amine->inv1 Base Base (e.g., Et₃N) Intermediate2 Tetrahedral Intermediate Base->Intermediate2  HCl Scavenger Product Pyridazine-3-Carboxamide Intermediate2->Product - Cl⁻ - Base·HCl inv1->Intermediate2 + Nucleophilic Attack

Figure 1: Mechanism of the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure adaptable to various primary and secondary amines. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere.

Materials and Reagents:

  • Pyridazine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Desired primary or secondary amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Workflow Visualization:

G A 1. Setup & Inert Atmosphere (Dry glassware, N₂ balloon) B 2. Dissolve Pyridazine-3-Carboxylic Acid (1.0 eq) in anhydrous DCM A->B C 3. Cool Reaction to 0 °C (Ice-water bath) B->C D 4. Add Thionyl Chloride (1.2 eq) dropwise C->D E 5. Stir at 0 °C to RT (1-2 hours for acid chloride formation) D->E F 6. Recool to 0 °C E->F G 7. Add Amine (1.1 eq) & Base (2.5 eq) dropwise in DCM F->G H 8. Warm to RT & Stir Overnight (Monitor by TLC) G->H I 9. Reaction Work-up (Quench, Extract, Wash, Dry) H->I J 10. Purification (Column Chromatography or Recrystallization) I->J

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pyridazine-3-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the acid). Stir until the acid is fully suspended or dissolved.

  • Acid Chloride Formation: Cool the mixture to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes.

    • Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction mixture may become a clear solution as the acid chloride forms.

  • Amine Addition: Recool the flask to 0 °C. In a separate vial, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in a small amount of anhydrous DCM.

    • Expert Insight: Using a slight excess of the amine ensures complete consumption of the limiting acid chloride. A larger excess of the base is required to neutralize HCl from both the chlorination and amidation steps.

  • Amidation Reaction: Add the amine/base solution dropwise to the reaction flask. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride (or its derivative spot) is consumed.

  • Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure pyridazine-3-carboxamide.

Data and Expected Outcomes

The following table presents representative data for the one-pot synthesis of various pyridazine-3-carboxamides, demonstrating the versatility of the protocol.

EntryAmineBase (eq)SolventTime (h)Yield (%)
1Aniline2.5DCM1288
2Benzylamine2.5DCM1092
3Morpholine2.5THF1295
4tert-Butylamine2.5DCM1675
54-Fluoroaniline2.5THF1485

Note: Yields are for isolated, purified products and may vary based on substrate and scale.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The success of this reaction hinges on anhydrous conditions. Thionyl chloride and the acid chloride intermediate react readily with water.[9] Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

  • Reagent Purity: Use freshly distilled thionyl chloride and amines for best results. The purity of the starting pyridazine-3-carboxylic acid is also critical.

  • Base Selection: While triethylamine is common, pyridine can also be used and sometimes acts as a catalyst for the acylation step.[12] For acid-sensitive substrates, a hindered base like diisopropylethylamine (DIPEA) may be preferable.

  • Low Yields with Hindered Amines: Sterically hindered amines, such as tert-butylamine (Table 1, Entry 4), may react more slowly, requiring longer reaction times or slightly elevated temperatures.

  • Reaction Monitoring: If the reaction stalls, a small catalytic amount of N,N-dimethylformamide (DMF) can be added with the thionyl chloride, as it is known to accelerate the formation of acid chlorides.[9][12]

References

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Center for Biotechnology Information (PMC).[Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.[Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.[Link]

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ResearchGate.[Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.[Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Center for Biotechnology Information (PMC).[Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters.[Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.[Link]

  • Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. European Journal of Medicinal Chemistry.[Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.[Link]

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic & Medicinal Chemistry.[Link]

  • Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Chemistry Steps.[Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.[Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide.[Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 6-Chloropyridazine-3-carbonyl chloride during storage

A Guide to Preventing Hydrolysis During Storage and Handling Welcome to the technical support center for 6-Chloropyridazine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support center for 6-Chloropyridazine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the proper storage and handling of this highly reactive reagent. As a Senior Application Scientist, my goal is to equip you with the knowledge to prevent its degradation, ensuring the integrity and success of your experiments.

Understanding the Challenge: The Inherent Reactivity of 6-Chloropyridazine-3-carbonyl chloride

6-Chloropyridazine-3-carbonyl chloride is an acyl chloride, a class of organic compounds characterized by their high reactivity. This reactivity is a double-edged sword: it makes them excellent acylating agents in synthesis but also highly susceptible to degradation by nucleophiles, most notably water.

The primary mode of degradation for 6-Chloropyridazine-3-carbonyl chloride is hydrolysis. The presence of even trace amounts of moisture in the storage container or the ambient atmosphere during handling can lead to a rapid reaction, yielding the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas. This not only consumes your valuable reagent but the resulting HCl can also catalyze further degradation and potentially compromise your reaction.

The mechanism of hydrolysis involves a nucleophilic addition-elimination pathway. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to form the carboxylic acid and HCl.

Below is a diagram illustrating the hydrolysis of 6-Chloropyridazine-3-carbonyl chloride:

hydrolysis_mechanism reagent 6-Chloropyridazine-3-carbonyl chloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water Water (H₂O) water->intermediate product 6-Chloropyridazine-3-carboxylic acid intermediate->product Elimination hcl Hydrogen Chloride (HCl) intermediate->hcl

Caption: Hydrolysis of 6-Chloropyridazine-3-carbonyl chloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the storage and handling of 6-Chloropyridazine-3-carbonyl chloride.

Issue Potential Cause Troubleshooting Steps & Explanations
Reagent appears cloudy, has solidified, or has a strong acidic smell upon opening. Hydrolysis due to moisture contamination.1. Immediate Action: Handle the vial in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The acidic smell is likely due to HCl gas released during hydrolysis.[1] 2. Verification: If possible and safe, a small, carefully taken sample can be analyzed by NMR spectroscopy to confirm the presence of the corresponding carboxylic acid. 3. Prevention for Future Use: Discard the degraded reagent according to your institution's hazardous waste disposal procedures. Review your storage and handling protocols to identify the source of moisture ingress. Ensure all future handling is performed under a strict inert atmosphere.
Inconsistent reaction yields or appearance of unexpected byproducts. Partial degradation of the starting material.1. Reagent Quality Check: Before use, visually inspect the reagent. Any signs of degradation (discoloration, fuming upon opening the cap) warrant caution. 2. Small-Scale Test Reaction: If you suspect partial degradation, perform a small-scale test reaction with a reliable nucleophile to gauge the activity of the acyl chloride. 3. Purification (Advanced Users Only): For experienced chemists, distillation under reduced pressure can purify the acyl chloride from the less volatile carboxylic acid impurity. However, this should be done with extreme caution due to the thermal sensitivity of some acyl chlorides.
Pressure buildup inside the vial upon warming to room temperature. HCl gas formation from hydrolysis.1. Safe Handling: Do not attempt to open a visibly pressurized vial. Cool the vial in an ice bath to reduce the internal pressure. 2. Controlled Venting: In a fume hood, carefully and slowly open the vial cap behind a blast shield to release the pressure. A needle connected to a bubbler can be inserted through the septum to vent the gas safely. 3. Root Cause Analysis: This is a clear indication of significant moisture contamination. The reagent is likely unusable and should be disposed of properly. Re-evaluate your entire storage and handling workflow.
Difficulty in withdrawing the reagent with a syringe (clogging). Solidification of the reagent or its hydrolysis product in the needle.1. Prevention: Ensure the needle and syringe are scrupulously dry before use.[2] Purge the syringe with a dry, inert gas immediately before drawing up the reagent.[3] 2. Remediation: If a clog occurs, do not apply excessive force. Safely remove the needle and quench it in a beaker of isopropanol in a fume hood. Use a fresh, dry needle for the next attempt. 3. Aliquoting Strategy: For frequently used reagents, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated punctures of the main container's septum.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Chloropyridazine-3-carbonyl chloride?

A1: The recommended storage conditions are in an inert atmosphere (e.g., argon or dry nitrogen) at 2-8°C.[5] The container should be tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[6]

Q2: What type of container should I use for storing this reagent?

A2: The reagent is typically supplied in a glass bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle) which allows for the removal of the reagent via syringe or cannula under an inert atmosphere. If you need to transfer the reagent to a different container, use a flame-dried Schlenk flask or a similar glass vessel equipped with a gas-tight stopcock and a septum.

Q3: What is the best way to handle 6-Chloropyridazine-3-carbonyl chloride in the laboratory?

A3: All handling should be performed in a certified chemical fume hood. Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a common choice, but check for compatibility), safety goggles, and a lab coat.[7] Use of a face shield is recommended when transferring larger quantities.[8] Employ inert atmosphere techniques, such as using a Schlenk line or a glove box, to prevent exposure to atmospheric moisture.[1][2]

Q4: Can I use a desiccator for long-term storage?

A4: While a desiccator provides a dry environment, it is not a substitute for storage under an inert atmosphere, especially for a highly reactive compound like an acyl chloride. A desiccator can be used for the short-term storage of sealed vials or as a secondary containment measure. For creating a dry environment within a larger storage container (like a secondary container holding your vial), desiccants like Drierite™ (anhydrous calcium sulfate) or activated molecular sieves are suitable choices.[9][10] Avoid using desiccants that can physically adsorb the reagent or are incompatible.

Q5: How should I properly aliquot 6-Chloropyridazine-3-carbonyl chloride?

A5: Aliquoting should be performed under a continuous flow of dry inert gas. A recommended procedure involves transferring the desired amount from the main container to smaller, pre-dried vials using a dry syringe or cannula.[3][4] The smaller vials should then be sealed with septa, wrapped with parafilm, and stored under the recommended conditions. This practice minimizes the number of times the main container is accessed, reducing the risk of contamination.

Q6: What should I do if I accidentally spill a small amount of 6-Chloropyridazine-3-carbonyl chloride?

A6: For small spills in a fume hood, you can neutralize the reagent with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels directly on the spill. The contaminated absorbent should then be collected in a sealed container for proper hazardous waste disposal.[11][12] Ensure the area is well-ventilated.

Experimental Protocols

Protocol 1: Safe Withdrawal of 6-Chloropyridazine-3-carbonyl chloride using a Syringe

This protocol outlines the standard procedure for withdrawing a liquid reagent from a septum-sealed bottle under an inert atmosphere.

  • Preparation:

    • Ensure all glassware, syringe, and needle are oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

    • Work in a certified chemical fume hood.

    • Have a beaker with a quenching agent (e.g., isopropanol) ready in the fume hood.

  • Inert Gas Setup:

    • Connect a needle to a source of dry inert gas (argon or nitrogen) with a bubbler to monitor the gas flow.

    • Puncture the septum of the 6-Chloropyridazine-3-carbonyl chloride vial with the inert gas inlet needle. Ensure the needle tip is in the headspace above the liquid.

  • Syringe Purging:

    • Take a clean, dry syringe with a needle attached.

    • Draw a full volume of inert gas from the headspace of a separate, empty, nitrogen-flushed flask and expel it into the fume hood atmosphere. Repeat this process at least three times to ensure the syringe is free of air and moisture.[3]

  • Reagent Withdrawal:

    • Insert the purged syringe needle through the septum of the reagent vial.

    • Carefully immerse the needle tip below the surface of the liquid.

    • Slowly draw the desired volume of the reagent into the syringe. To avoid creating a vacuum, the inert gas pressure should be slightly positive.

    • Once the desired volume is obtained, withdraw the needle tip back into the headspace.

    • Draw a small amount of inert gas (a "gas buffer") into the syringe. This prevents any reagent from dripping from the needle tip during transfer.[3]

  • Transfer and Quenching:

    • Quickly and carefully transfer the syringe to your reaction vessel (which should also be under an inert atmosphere) and dispense the reagent.

    • Immediately after use, rinse the syringe and needle by drawing up and expelling a quenching solvent (e.g., isopropanol) multiple times in the designated quenching beaker.

The following diagram illustrates the workflow for the safe handling and storage of 6-Chloropyridazine-3-carbonyl chloride:

storage_workflow cluster_storage Long-Term Storage cluster_handling Handling Workflow storage Store at 2-8°C under Inert Atmosphere (Ar or N₂) desiccator Optional: Secondary containment in a desiccator with molecular sieves or Drierite™ storage->desiccator fume_hood Work in a Fume Hood with appropriate PPE storage->fume_hood Retrieve for Use inert_atmosphere Establish Inert Atmosphere in Reagent Vial fume_hood->inert_atmosphere syringe_prep Prepare Dry Syringe and Purge with Inert Gas inert_atmosphere->syringe_prep withdrawal Withdraw Reagent (with inert gas buffer) syringe_prep->withdrawal transfer Transfer to Reaction Vessel (under inert atmosphere) withdrawal->transfer quench Quench Syringe and Needle Immediately After Use transfer->quench

Caption: Recommended Storage and Handling Workflow.

By adhering to these guidelines and understanding the chemical principles behind them, you can significantly minimize the risk of hydrolysis and ensure the quality and reliability of your 6-Chloropyridazine-3-carbonyl chloride for your research and development endeavors.

References

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Micro-Pak. (2022, June 1). Factors to Consider when Choosing a Desiccant. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Edco Supply Corporation. (2025, June 3). Understanding Desiccants: Function & Types. Retrieved from [Link]

  • SorbentSystems. Desiccant Types. Retrieved from [Link]

  • Armor Protective Packaging®. (2023, September 26). The How and Why of Keeping it Dry with Desiccant. Retrieved from [Link]

  • PubChem. 6-Chloropyridazine-3-carbonitrile. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Laboratory Procedure Manual. Retrieved from [Link]

  • Chronic Kidney Disease Biomarkers Consortium. (2017, August 3). CRIC Central Laboratory (CCL). Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Chloropyridazine-3-carbonyl Chloride

Ticket ID: #SOCl2-Removal-6CPCC Topic: Removal of Excess Thionyl Chloride ( ) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary You are likely contacting us because...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOCl2-Removal-6CPCC Topic: Removal of Excess Thionyl Chloride (


)
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are likely contacting us because your downstream reaction (amide coupling or esterification) is failing, or your intermediate is degrading.

6-Chloropyridazine-3-carbonyl chloride is a highly reactive, moisture-sensitive electrophile.[1] The presence of residual thionyl chloride (


) is a common failure point. It introduces two critical issues:
  • Competitive Inhibition: Residual

    
     reacts with your nucleophile (amine/alcohol) faster than your pyridazine intermediate, consuming reagents and generating excess acid.
    
  • Heterocycle Degradation: The combination of heat,

    
    , and generated 
    
    
    
    can cause the electron-deficient pyridazine ring to polymerize or decompose into a "black tar."

This guide provides a self-validating protocol to ensure complete removal of


 while preserving the integrity of the pyridazine ring.

Module 1: The Standard Protocol (Co-Evaporation)

The "Azeotrope" Myth: Strictly speaking, thionyl chloride and toluene do not form a true azeotrope. However, toluene is the industry standard for this process because it acts as an entrainer . It lowers the partial pressure of


 and allows it to be swept away at temperatures below the decomposition threshold of the pyridazine derivative.
Step-by-Step Workflow
StepActionTechnical Rationale
1 Bulk Removal Connect the reaction flask directly to a vacuum manifold (Schlenk line) or high-quality rotary evaporator. Evaporate the bulk

at < 40°C .
2 Solvent Addition Add anhydrous Toluene (2–3 mL per gram of substrate). Do NOT use Dichloromethane (DCM) here; its boiling point is too low to effectively drive off

.
3 Co-Evaporation Evaporate the toluene under reduced pressure. The toluene vapors will carry entrained

molecules into the trap.
4 Repetition Repeat Step 2 and 3 exactly three times.
5 Validation Inspect the residue. It should be a solid or a thick oil that crystallizes upon standing. If it smells acrid (

), repeat once more.
Visual Workflow

SOCl2_Removal Start Reaction Mixture (Product + Excess SOCl2) BulkEvap Bulk Evaporation (<40°C, Vacuum) Start->BulkEvap AddTol Add Anhydrous Toluene (Entrainer) BulkEvap->AddTol CoEvap Co-Evaporation (Remove Tol + SOCl2) AddTol->CoEvap Check Check Odor/State CoEvap->Check Check->AddTol Acrid Smell Detected Finish Pure Acid Chloride (Ready for Next Step) Check->Finish Odorless / Solid

Caption: Iterative co-evaporation cycle using Toluene as an entrainment solvent to strip residual thionyl chloride.

Module 2: Troubleshooting & FAQs

Q1: "My product turned into a black, viscous tar. What happened?"

Diagnosis: Thermal Decomposition. The Science: Pyridazine rings are electron-deficient. In the presence of strong acid (


 byproduct) and heat, they are prone to nucleophilic attack by chloride ions or polymerization.
The Fix: 
  • Lower the Bath Temperature: Never exceed 40°C during evaporation.[2]

  • Increase Vacuum Strength: Use a stronger pump to lower the boiling point rather than adding heat.

  • Switch Reagents: For extremely sensitive substrates, switch from

    
     to Oxalyl Chloride  (
    
    
    
    ) with catalytic DMF in DCM. Oxalyl chloride boils at a much lower temperature (~61°C) and is easier to remove.
Q2: "I followed the protocol, but the solid turned white and won't react in the next step."

Diagnosis: Hydrolysis. The Science: You likely sucked moisture into the flask. The "white solid" is the reverted starting material (6-chloropyridazine-3-carboxylic acid) or the


 salt of the hydrolyzed product.
The Fix: 
  • Inert Atmosphere: Ensure you are venting your rotovap/manifold with dry Nitrogen or Argon, not ambient air.

  • Trap Maintenance: Check that your vacuum trap is not blocked, preventing back-suction.

Q3: "Can I use Dichloromethane (DCM) instead of Toluene?"

Diagnosis: Inefficient Entrainment. The Science: DCM boils at ~40°C, while


 boils at ~76°C. When you evaporate DCM, it leaves the 

behind because the solvent is too volatile to "carry" the impurity. Toluene (BP ~110°C) stays in the liquid phase longer, maintaining a solution that allows

to vaporize alongside it.

Module 3: Quantitative Data & Chemical Properties

Understanding the physical properties of your system is key to controlling the purification.

ComponentMolecular WeightBoiling PointRoleRemoval Strategy
Thionyl Chloride 118.9776°CReagentVacuum + Toluene Entrainment
Toluene 92.14110.6°CEntrainerVacuum Evaporation
Product (6-Cl-Pyd-COCl)~177.0>200°C (dec.)IntermediateRemains in flask
DCM 84.9339.6°CSolventIneffective for entrainment

Module 4: Safety & Handling (Critical)

Warning: Thionyl chloride reacts violently with water.[1][3][4]

  • Cold Traps: You MUST use a liquid nitrogen or dry ice/acetone trap between your flask and the vacuum pump.[5]

    
     vapors will destroy the seals and oil of a rotary vane pump immediately.
    
  • Neutralization: The exhaust from your pump should be vented into a fume hood or a scrubber containing aqueous NaOH.

  • Glassware: Ensure all glassware is oven-dried. Even trace moisture on the glass will generate

    
     gas, pressurizing the system.
    
Decision Matrix: Troubleshooting Your Result

Troubleshooting Result Observe Residue YellowSolid Pale Yellow Solid/Oil Result->YellowSolid Ideal BlackTar Black/Dark Tar Result->BlackTar Overheated WhitePowder White Fluffy Powder Result->WhitePowder Moisture Ingress Action1 Proceed to Next Step (Immediate Use) YellowSolid->Action1 Action2 Discard. Reduce Heat in Future. BlackTar->Action2 Action3 Check NMR. Likely Hydrolyzed (Acid). WhitePowder->Action3

Caption: Visual diagnostic tool for assessing the quality of the isolated acid chloride.

References

  • Organic Syntheses. (1990). Synthesis of Acid Chlorides: Standard Procedures and Azeotropic Removal. Organic Syntheses, Coll.[6] Vol. 7, p.351.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem Technical Support. (2025). Removal of Residual Thionyl Chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.[7]

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Thionyl Chloride Safety Data.[4]

  • Sigma-Aldrich. (2024). Product Specification: Thionyl Chloride for Synthesis.[8]

Sources

Troubleshooting

Handling moisture-sensitive heterocyclic acid chlorides in the lab

Technical Support Center: Moisture-Sensitive Heterocyclic Acid Chlorides Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Handling, Synthesis, and Troubleshooting of Unstable He...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture-Sensitive Heterocyclic Acid Chlorides

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Handling, Synthesis, and Troubleshooting of Unstable Heterocyclic Acid Chlorides

Introduction: The "Live Grenade" of Reagents

Welcome to the technical support hub. You are likely here because your reaction turned into black tar, your yield is non-existent, or your reagent bottle is smoking.

Heterocyclic acid chlorides (e.g., nicotinoyl, furoyl, thenoyl chlorides) are not just moisture-sensitive; they are often thermally unstable and prone to "suicide" via acid-catalyzed polymerization. Unlike stable benzoyl chlorides, electron-rich heterocyclic rings (furans, pyrroles, thiophenes) act as nucleophiles. When you generate an acid chloride on these rings, you create a molecule that is both a strong electrophile (the COCl group) and a nucleophile (the ring). If not handled correctly, they self-condense rapidly.

This guide prioritizes in-situ generation and strict anhydrous protocols .

Module 1: Storage & Stability (The Triage)

Q: My bottle of isonicotinoyl chloride hydrochloride is "smoking" when I open it. Is it still good? A: The "smoke" is HCl gas formed by the hydrolysis of the acid chloride with atmospheric moisture.

  • Diagnosis: If the solid is clumpy or sticky, significant hydrolysis has occurred. The remaining solid is likely a mixture of the parent carboxylic acid and the hydrochloride salt.

  • Action: Do not use for precise stoichiometry. If you must use it, determine the titer first by reacting an aliquot with excess benzylamine and analyzing by HPLC/LCMS.

  • Prevention: Store these compounds under Argon/Nitrogen in a desiccator at 4°C or -20°C. Tape the parafilm tightly.

Q: Why did my liquid furoyl chloride turn into a solid black mass in the freezer? A: This is a classic polymerization failure.

  • Mechanism: Furan rings are electron-rich. Traces of HCl (formed from moisture ingress) catalyze the attack of one furan ring onto the acyl chloride of another. This chain reaction forms a poly-heteroaromatic ketone polymer (black tar).

  • The Fix: Never store electron-rich heterocyclic acid chlorides for long periods. Make them fresh and use them immediately (in-situ).

Module 2: Synthesis & Activation Strategies

For heterocyclic substrates, the choice of chlorinating agent is the difference between a clean product and a decomposition mess.

Reagent Selection Logic
ReagentByproductsAcidityBest ForRisk Profile
Thionyl Chloride (SOCl₂) SO₂, HClHigh (Acidic)Electron-poor rings (e.g., Pyridines)High. Harsh conditions often degrade electron-rich rings.
Oxalyl Chloride ((COCl)₂) CO, CO₂, HClModerateGeneral purpose, sensitive substratesMedium. Requires catalytic DMF.[1] Cleaner workup than SOCl₂.[2]
Ghosez's Reagent Amide saltsNeutralAcid-sensitive / Electron-rich rings Low. Best for substrates that polymerize with HCl.
Visual Workflow: Reagent Selection

ReagentSelection Start Substrate Analysis CheckRing Is the Heterocycle Electron-Rich? (Furan, Pyrrole, Thiophene) Start->CheckRing CheckAcid Is the Molecule Acid-Sensitive? (Boc groups, Acetals) CheckRing->CheckAcid No (e.g., Pyridine) Ghosez Use Ghosez's Reagent (Neutral Conditions) CheckRing->Ghosez Yes (High Risk of Polymerization) SOCl2 Use Thionyl Chloride (Reflux) CheckAcid->SOCl2 No Oxalyl Use Oxalyl Chloride + cat. DMF (0°C to RT) CheckAcid->Oxalyl Yes (Mild Sensitivity) CheckAcid->Ghosez Yes (Extreme Sensitivity)

Figure 1: Decision matrix for selecting the appropriate chlorinating agent based on substrate stability.

Module 3: Troubleshooting (The "Why is it failing?" Section)

Q: I used Oxalyl Chloride/DMF, but my reaction turned black immediately. Why? A: You likely generated the Vilsmeier-Haack reagent too aggressively, or your substrate is decomposing due to the HCl byproduct.

  • The Science: DMF reacts with Oxalyl Chloride to form the chloroiminium ion (Vilsmeier reagent), which activates the acid. However, this releases stoichiometric HCl.

  • Protocol Adjustment:

    • Dissolve the carboxylic acid in dry DCM (0.2 M).

    • Add a catalytic amount of DMF (1-2 drops per mmol).

    • Cool to 0°C (Critical for heterocycles).

    • Add Oxalyl Chloride dropwise.[3]

    • Gas Evolution Check: Ensure bubbling (CO/CO₂) is steady but not violent.

    • Scavenger: If the substrate is acid-sensitive, add a solid base like K₂CO₃ or use the Ghosez Reagent method below.

Q: My LCMS shows the mass of the Methyl Ester, not the Acid Chloride. What happened? A: You used Methanol (MeOH) as the quenching solvent for your LCMS sample.

  • Explanation: Acid chlorides are too reactive to survive LCMS conditions directly. They hydrolyze to the acid (M+18) or react with the solvent.

  • Verification Protocol: To confirm acid chloride formation:

    • Take a 50 µL aliquot of the reaction mixture.

    • Quench it into 200 µL of dry Methanol (or Benzylamine).

    • Run LCMS.[3]

    • If you see the Methyl Ester (or Benzyl Amide), your acid chloride was formed successfully. If you see the Acid, the reaction failed (or moisture got in).

Q: I cannot isolate the acid chloride; it decomposes on the rotavap. A: Stop trying to isolate it.

  • Best Practice: Heterocyclic acid chlorides should almost always be used in a "One-Pot" telescoping sequence.

  • Procedure:

    • Form the acid chloride in DCM or Toluene.

    • Remove excess Oxalyl Chloride/SOCl₂ by blowing a stream of dry Nitrogen over the solution (or quick high-vac without heat).

    • Redissolve in fresh dry solvent.

    • Add the nucleophile (amine/alcohol) and base (TEA/DIPEA) directly to this crude solution.

Module 4: Advanced Protocol - The Ghosez Method

For the most difficult, "suicidal" substrates (e.g., N-protected pyrrole-2-carboxylic acids), standard acid chlorides fail. Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) .[4]

Why it works: It generates the acid chloride under strictly neutral conditions. The byproduct is an amide, not HCl.

Protocol:

  • Dissolve carboxylic acid (1.0 equiv) in dry DCM.

  • Add Ghosez's Reagent (1.1 - 1.2 equiv) at room temperature.

  • Stir for 1-3 hours.

  • Monitoring: Monitor by quenching an aliquot with MeOH (look for methyl ester).

  • Coupling: Add your amine/nucleophile directly to this mixture.

Visual Mechanism: Ghosez Activation

GhosezMechanism Acid Carboxylic Acid (R-COOH) Intermediate Alpha-Chloro Enamine Intermediate Acid->Intermediate Attacks Ghosez Ghosez's Reagent (Chloro-enamine) Ghosez->Intermediate Product Acid Chloride (R-COCl) Intermediate->Product Cl- Transfer Byproduct Amide Byproduct (Neutral) Intermediate->Byproduct

Figure 2: The neutral activation pathway of Ghosez's reagent, avoiding HCl generation.

References

  • Oxalyl Chloride Mechanism & Utility: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Ghosez's Reagent (Original Description): Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Angewandte Chemie International Edition in English, 8(6), 454-455.

  • Process Chemistry of Acid Chlorides: Org. Process Res. Dev. 2016, 20, 140–177. Comprehensive review on amide bond formation including acid chloride handling.

  • Handling Moisture Sensitive Reagents: Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.[5][6]

Sources

Optimization

Stability of 6-Chloropyridazine-3-carbonyl chloride in DCM vs THF

This technical guide addresses the stability profile of 6-Chloropyridazine-3-carbonyl chloride in Dichloromethane (DCM) versus Tetrahydrofuran (THF), providing mechanistic insights, troubleshooting protocols, and solvent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 6-Chloropyridazine-3-carbonyl chloride in Dichloromethane (DCM) versus Tetrahydrofuran (THF), providing mechanistic insights, troubleshooting protocols, and solvent selection criteria.

Topic: Stability of 6-Chloropyridazine-3-carbonyl chloride (DCM vs. THF)

Executive Summary

Dichloromethane (DCM) is the required solvent for the storage and handling of 6-Chloropyridazine-3-carbonyl chloride.[1] Tetrahydrofuran (THF) is contraindicated due to two specific failure modes: (1) Lewis-acid/proton-catalyzed ring-opening of THF to form 4-chlorobutyl esters, and (2) cationic polymerization of the solvent (Poly-THF) initiated by trace HCl.

Part 1: Solvent Selection & Stability Profile
Q1: Why is DCM the standard solvent for this reagent?

Answer: DCM is chemically inert toward electrophilic acyl chlorides.[1] It possesses two critical properties for this application:

  • Non-Nucleophilic Character: Unlike ethers (THF) or alcohols, DCM does not possess lone pairs capable of attacking the highly electrophilic carbonyl carbon of the pyridazine derivative.

  • Solubility Differential: 6-Chloropyridazine-3-carbonyl chloride is highly soluble in DCM.[1] However, its hydrolysis product (6-chloropyridazine-3-carboxylic acid) is significantly less soluble.[1] This provides a self-indicating system: if the solution turns cloudy or precipitates a solid, moisture ingress has occurred.

Q2: Why is THF considered a "High Risk" solvent?

Answer: THF is a cyclic ether that acts as a Lewis base.[1] In the presence of electron-deficient heteroaromatic acid chlorides, THF undergoes two distinct degradation pathways:

  • Pathway A: Nucleophilic Ring Opening (Esterification) The acid chloride is an electrophile.[1] If trace HCl is present (common in acid chlorides) or a Lewis Acid catalyst is used, the chloride ion can attack the THF ring activated by the acyl group. This converts your reagent into 4-chlorobutyl 6-chloropyridazine-3-carboxylate , consuming the active acid chloride.

    • Detection: Appearance of new triplets in

      
      H NMR at 
      
      
      
      ~4.3 ppm (ester
      
      
      ) and
      
      
      ~3.6 ppm (
      
      
      ).[1]
  • Pathway B: Cationic Polymerization Acid chlorides often contain trace HCl.[1] HCl protonates the ether oxygen of THF, generating an oxonium ion. This initiates the "living" cationic polymerization of THF, resulting in a viscous gel (Poly-THF) that entraps your reagent.

Part 2: Visualizing the Failure Mode

The following diagram illustrates the mechanistic failure of using THF with 6-Chloropyridazine-3-carbonyl chloride.

THF_Degradation Reagent 6-Chloropyridazine- 3-carbonyl chloride Complex Activated Oxonium Intermediate Reagent->Complex Electrophilic Attack THF THF (Solvent) THF->Complex Nucleophilic Attack HCl Trace HCl (Impurity/Byproduct) HCl->Complex Catalysis ProductA Impurity A: 4-chlorobutyl ester (Ring Opening) Complex->ProductA Cl- Attack (Cleavage) ProductB Impurity B: Poly-THF Gel (Polymerization) Complex->ProductB Propagation

Caption: Mechanistic pathway showing the incompatibility of THF with acid chlorides, leading to ester impurities and solvent polymerization.

Part 3: Troubleshooting & Diagnostics
Diagnostic Table: Solvent & Reagent Status
ObservationProbable CauseRecommended Action
White Precipitate in DCM Hydrolysis.[1] The acid chloride has reacted with moisture to form the insoluble carboxylic acid.Filter the solution under inert gas. Titrate the filtrate to determine remaining active concentration.
Viscosity Increase (THF) Polymerization.[1][2] Trace HCl has initiated cationic polymerization of THF.Discard batch. The reagent is compromised and purification is difficult.
Pink/Red Coloration N-Oxidation or Metal Contamination.[1] Pyridazines are prone to N-oxidation or complexation with trace metals from needles/spatulas.[1]Check purity via LC-MS. If purity is >95%, the color may be a trace chromophore and usable for non-GMP steps.
New NMR Triplet (~4.3 ppm) THF Ring Opening. Formation of 4-chlorobutyl ester.Switch solvent to DCM immediately. This impurity is difficult to remove.
FAQ: Handling Protocols

Q: Can I use 2-MeTHF instead of THF? A: While 2-MeTHF is more sterically hindered and less prone to polymerization than THF, it is still an ether.[1] For highly reactive electron-deficient acid chlorides like 6-chloropyridazine-3-carbonyl chloride, DCM or Chloroform remain the gold standards.[1] If a higher boiling point is required, 1,2-Dichloroethane (DCE) or Toluene are superior alternatives to ethers.

Q: How do I store a stock solution? A:

  • Solvent: Anhydrous DCM (stabilized with amylene, not methanol).

  • Container: Schlenk flask or septum-sealed vial flushed with Argon.

  • Temperature: -20°C.

  • Shelf Life: 1 week maximum in solution. Acid chlorides are best stored as solids.

Part 4: Experimental Protocol: Purity Verification

If you suspect your reagent has degraded in solution, use this derivatization protocol to quantify the active acid chloride content. Direct LC-MS of acid chlorides is unreliable due to on-column hydrolysis.

Method: Methyl Ester Derivatization
  • Sampling: Take a 50 µL aliquot of the acid chloride solution (DCM or THF).

  • Quench: Add immediately to a vial containing 500 µL Anhydrous Methanol and 50 µL Triethylamine .

    • Mechanism:[2][3][4][5][6][7] Rapidly converts active acid chloride to the stable Methyl Ester.[1] Hydrolyzed acid remains as the acid (or salt).

  • Analysis: Run HPLC/UPLC on the quenched sample.

  • Interpretation:

    • Peak A (Methyl Ester): Represents active acid chloride.[1]

    • Peak B (Carboxylic Acid): Represents previously hydrolyzed/degraded material.

    • Peak C (Butyl Ester): If in THF, this peak indicates solvent reaction.[1]

Purity_Check Start Suspect Reagent (Acid Chloride) Quench Quench with MeOH / Et3N Start->Quench Analyze HPLC / LC-MS Analysis Quench->Analyze Result1 Methyl Ester Peak (Active Reagent) Analyze->Result1 Main Peak Result2 Carboxylic Acid Peak (Degraded Reagent) Analyze->Result2 Impurity Result3 4-Chlorobutyl Ester (Solvent Reaction) Analyze->Result3 If THF used

Caption: Workflow for quantifying acid chloride purity via methanolysis.

References
  • Polymerization of Tetrahydrofuran. Encyclopedia of Polymer Science and Technology. The cationic polymerization of THF by strong protonic acids (like HCl generated from acid chlorides) is a well-documented "living" polymerization mechanism.

  • Cleavage of Cyclic Ethers with Acyl Chlorides. Journal of Organic Chemistry. Details the ring-opening of THF by acid chlorides to form 4-chlorobutyl esters, catalyzed by trace Lewis or Bronsted acids.[1]

  • Synthesis of 6-Chloro-pyridazine-3-carboxylic acid methyl ester. Ambeed / J. Het.[1][8] Chem. Describes the standard protocol using Oxalyl Chloride in Dichloromethane (DCM) and subsequent methanolysis, validating DCM as the preferred solvent.

  • Solvent Properties and Stability. Sigma-Aldrich Technical Bulletins. Comparison of DCM and THF stability with electrophiles.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-Chloropyridazine-3-carbonyl chloride

Publish Comparison Guide Part 1: Executive Summary & Technical Context In drug development, 6-Chloropyridazine-3-carbonyl chloride (CAS: 6531-04-0) is a critical electrophilic intermediate, often generated in situ to cou...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Part 1: Executive Summary & Technical Context

In drug development, 6-Chloropyridazine-3-carbonyl chloride (CAS: 6531-04-0) is a critical electrophilic intermediate, often generated in situ to couple with amines or alcohols. Its high reactivity makes it unstable and difficult to characterize compared to its stable alternatives: the precursor Carboxylic Acid (CAS: 5096-73-1) or the surrogate Methyl Ester .

This guide provides a comparative NMR analysis to validate the formation of the acid chloride. Unlike stable catalog compounds, the "product" here is a transient reactive species. Therefore, the primary performance metric is conversion efficiency and purity maintenance during analysis.

Key Technical Insight: The definitive NMR signature of the acid chloride is not just the chemical shift of the aromatic ring, but the absence of the broad carboxylic acid proton (10–14 ppm) and a specific downfield shift of the proton ortho to the carbonyl group (H-4), driven by the heightened electron-withdrawing inductive effect of the -COCl group compared to -COOH or -COOMe.

Part 2: Experimental Protocol (Self-Validating System)

The analysis of acid chlorides is prone to false negatives due to rapid hydrolysis by moisture in the deuterated solvent. The following protocol ensures data integrity.

Methodology: Anhydrous Sampling
  • Solvent Selection:

    • Recommended:

      
       (Chloroform-d), treated with activated 4Å molecular sieves for >24 hours.
      
    • Avoid:

      
       or 
      
      
      
      . These nucleophilic solvents will react with the acid chloride, converting it back to the acid or methyl ester immediately, yielding false spectra.
  • Sample Preparation:

    • Flush the NMR tube with dry Nitrogen or Argon.

    • Dissolve 5–10 mg of the reaction concentrate in 0.6 mL dry

      
      .
      
    • Validation Step: Add a trace amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative conversion yield is required.

  • Acquisition:

    • Run the scan immediately (within 5 minutes of dissolution).

    • Number of Scans (NS): 16 (sufficient for aromatic protons).

Workflow Visualization

NMR_Workflow Start Reaction Mixture (Crude Acid Chloride) Solvent Solvent Choice Start->Solvent CDCl3 Dry CDCl3 (Correct) Solvent->CDCl3 Anhydrous DMSO DMSO-d6 / MeOH-d4 (Incorrect) Solvent->DMSO Nucleophilic Analysis 1H NMR Acquisition CDCl3->Analysis DMSO->Analysis Result_Good Valid Spectrum: Acid Chloride Signals Analysis->Result_Good From CDCl3 Result_Bad Artifact Spectrum: Hydrolysis/Solvolysis Analysis->Result_Bad From DMSO

Figure 1: Decision logic for NMR solvent selection. Using nucleophilic solvents (DMSO, MeOH) destroys the analyte.

Part 3: Comparative Spectral Analysis

This section compares the target Acid Chloride against its two closest structural analogs: the Carboxylic Acid (Precursor) and the Methyl Ester (Stable Reference).

Structural Assignments

The pyridazine ring possesses two aromatic protons: H-4 and H-5 .

  • H-4: Ortho to the carbonyl group (Sensitive to Carbonyl changes).

  • H-5: Ortho to the Chlorine atom (Relatively stable).

Comparative Data Table
FeatureTarget: Acid Chloride (-COCl)Precursor: Carboxylic Acid (-COOH)Alternative: Methyl Ester (-COOMe)
Solvent

(Dry)


H-4 Shift (

)
8.30 – 8.45 ppm (Doublet)8.15 – 8.25 ppm (Doublet)8.19 ppm (Doublet)
H-5 Shift (

)
7.70 – 7.85 ppm (Doublet)7.90 – 8.00 ppm (Doublet)7.95 ppm (Doublet)
Coupling (

)
~9.0 Hz~9.0 Hz8.7 Hz
Diagnostic Peak None > 10 ppm Broad Singlet 10–14 ppm (-OH)Singlet ~4.08 ppm (-OMe)
Status Reactive / Unstable Stable SolidStable Reference Standard

Note: Methyl Ester data sourced from literature benchmarks for 6-chloropyridazine-3-carboxylate derivatives [1][2]. Acid chloride shifts are predicted based on the deshielding inductive effect of Cl vs OMe.

Detailed Interpretation
  • The "Deshielding" Shift (H-4):

    • In the Methyl Ester , H-4 appears at 8.19 ppm .

    • In the Acid Chloride , the chlorine atom on the carbonyl is more electronegative than the methoxy group. This pulls more electron density away from the ring, specifically deshielding the H-4 position. Expect the H-4 doublet to shift downfield to approximately 8.35 ppm .

    • Observation: If your H-4 signal remains at ~8.20 ppm or appears at ~8.0 ppm (in DMSO), you likely have unreacted acid or hydrolyzed product.

  • The "Silent" Region (10–14 ppm):

    • The most reliable proof of conversion is negative evidence. The Carboxylic Acid shows a distinct, broad proton signal for the hydroxyl group (-COOH) between 10 and 14 ppm (often very broad in dry

      
      ).
      
    • Success Criterion: A clean baseline above 9.0 ppm confirms the removal of the acidic proton and formation of the acid chloride.

  • Coupling Constants:

    • The pyridazine ring geometry is rigid. The ortho-coupling (

      
      ) will remain consistent at ~8.7–9.0 Hz  across all three derivatives. This coupling constant validates that the pyridazine ring is intact and not degraded.
      

Part 4: Reaction Pathway & Monitoring

The following diagram illustrates the chemical transformation and the spectroscopic checkpoints.

Reaction_Pathway cluster_NMR NMR Monitoring Points Acid Precursor: 6-Chloropyridazine-3-carboxylic acid (H-4 ~8.2 ppm, OH ~13 ppm) Target Target: 6-Chloropyridazine-3-carbonyl chloride (H-4 ~8.4 ppm, No OH) Acid->Target Chlorination (Heat/Reflux) Reagent Reagent: SOCl2 or (COCl)2 + DMF (cat.) Reagent->Target Impurity Impurity (Hydrolysis): Reverted Acid (Broad OH appears) Target->Impurity Moisture Exposure (Fast) Check1 Check 1: Disappearance of OH Target->Check1 Check2 Check 2: Downfield Shift of H-4 Target->Check2

Figure 2: Synthesis pathway and critical NMR monitoring points. Note the reversibility of the target back to the precursor upon moisture exposure.

Part 5: Troubleshooting & Stability

ObservationDiagnosisCorrective Action
Broad peak at ~10-12 ppm Incomplete reaction or Hydrolysis.Add more thionyl chloride/oxalyl chloride; Ensure NMR solvent is dry.
Split peaks (Double doublets) Mixture of Acid Chloride and Acid.Reaction is not complete. Extend reflux time.
H-4 at ~8.2 ppm (unchanged) No reaction occurred.Check catalyst (DMF) quality; Ensure reagents are fresh.
New singlet at ~3.8 ppm Methyl ester formation.CRITICAL: Do not use Methanol to clean glassware or quench reaction if isolating the chloride.

References

  • MDPI. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. (Data on Methyl 6-chloropyridazine-3-carboxylate shifts). Retrieved from [Link]

Validation

A Comparative Guide to the Biological Activity of Pyridazine and Pyrimidine Amides

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic properties of a potential therapeutic agent. Among the myriad of nitrogen-containing heterocycles, pyridazine and pyrimidine rings are privileged structures, forming the backbone of numerous FDA-approved drugs.[1][2] When functionalized with an amide moiety, these scaffolds give rise to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[3][4][5]

This guide provides an in-depth, objective comparison of the biological activities of pyridazine amides versus pyrimidine amides, supported by experimental data and structural insights. We will delve into the nuanced differences in their mechanisms of action, target specificities, and structure-activity relationships (SAR), providing a comprehensive resource to inform rational drug design and development.

The Structural Nuances: Pyridazine vs. Pyrimidine

The key differentiator between pyridazine and pyrimidine lies in the arrangement of the two nitrogen atoms within the six-membered aromatic ring. In pyridazine, the nitrogens are in a 1,2-relationship, while in pyrimidine, they are in a 1,3-relationship. This seemingly subtle difference has profound implications for the molecule's electronics, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.

The adjacent nitrogen atoms in the pyridazine ring create a more electron-deficient system compared to pyrimidine. This can influence the pKa of the ring nitrogens and the reactivity of the overall molecule. Furthermore, the positioning of the nitrogen atoms affects the vector of the dipole moment and the spatial arrangement of substituents, which is a critical factor in the lock-and-key mechanism of drug-target binding.

Comparative Biological Activity: A Head-to-Head Analysis

While both pyridazine and pyrimidine amides have demonstrated significant therapeutic potential, their biological activity profiles often diverge. Here, we compare their performance in key therapeutic areas.

Anticancer Activity

Both pyridazine and pyrimidine amides have been extensively investigated as anticancer agents, primarily as kinase inhibitors.[6][7] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Table 1: Comparative Anticancer Activity of Pyridazine and Pyrimidine Amides

Compound ClassTarget Kinase(s)Example CompoundCancer Cell LineIC50/GI50 (µM)Reference
Pyridazine Amides BCR-ABL, VEGFRPonatinib (Imidazo[1,2-b]pyridazine derivative)K562 (CML)0.0012[6]
ALK, METEnsartinibH2228 (NSCLC)0.024[3]
JNK1Compound 9eNCI-60 Panel (Various)Growth Inhibition[3]
Pyrimidine Amides EGFRErlotinibH1975 (NSCLC)0.05[4]
Tie-2Alkynylpyrimidine amideHUVEC0.009[8]
LckAminopyrimidine amide 13bJurkat (T-cell leukemia)0.003[9]

The data suggests that both scaffolds can be tailored to produce highly potent kinase inhibitors. Pyridazine-containing drugs like Ponatinib demonstrate remarkable potency against challenging targets like mutated BCR-ABL.[6] Pyrimidine amides, on the other hand, are well-established as inhibitors of EGFR and other key kinases in cancer progression.[4][7] The choice between the two scaffolds often depends on the specific kinase being targeted and the desired selectivity profile.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Both pyridazine and pyrimidine derivatives have shown promise as anti-inflammatory agents, often by modulating key signaling pathways like the NF-κB pathway.[10][11]

A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents revealed that both scaffolds can effectively inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.[11] While this study did not exclusively focus on amides, the findings provide valuable insights. For instance, a pyridine derivative showed an IC50 of 76.6 µM, while a pyrimidine derivative had an IC50 of 83.1 µM for NO inhibition, indicating comparable potency.[11]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.[12] The NF-κB signaling pathway is a central regulator of inflammation, and many heterocyclic compounds exert their anti-inflammatory effects by inhibiting this pathway.[10][13]

Causality Behind Experimental Choices: Structure-Activity Relationships (SAR)

The biological activity of pyridazine and pyrimidine amides is not solely determined by the core heterocycle but is also heavily influenced by the nature and position of the substituents.

For pyrimidine amides , SAR studies have shown that the amide group often acts as a crucial hydrogen bond donor or acceptor, interacting with key residues in the active site of the target protein.[9] The substituents on the pyrimidine ring and the amide nitrogen can be modified to enhance potency, selectivity, and pharmacokinetic properties. For example, in a series of aminopyrimidine amides designed as Lck inhibitors, the choice of substituents on the amide was critical for achieving high potency and oral bioavailability.[9]

In the case of pyridazine amides , the position of the amide substituent and other groups on the pyridazine ring significantly impacts activity. For instance, in a series of pyridazine-3-carboxamides developed as CB2 agonists, modifications to the amide portion and other positions on the pyridazine ring led to compounds with EC50 values in the nanomolar range.[14]

The planarity and conformational flexibility of the molecule, influenced by the substituents, also play a vital role. The introduction of bulky groups can lead to steric hindrance and a loss of activity, while the addition of groups capable of forming specific interactions can enhance binding affinity.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the biological activity data, standardized and well-validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[15][16][17] It is a widely used method for screening the cytotoxic potential of new chemical entities.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (pyridazine and pyrimidine amides) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[17]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of potential inhibitors.[1][19]

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[20]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Detect the phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway and the general workflow for compound synthesis and evaluation.

NF-κB Signaling Pathway

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P p-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active translocates IkB_P->NFkB releases Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB_P degrades DNA DNA NFkB_active->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway.

General Workflow for Synthesis and Biological Evaluation

Workflow Start Design of Pyridazine & Pyrimidine Amide Libraries Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt informs In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo selects promising candidates Lead_Opt->Synthesis iterative cycle End Preclinical Candidate In_Vivo->End

Caption: Drug discovery workflow.

Conclusion

Both pyridazine and pyrimidine amides are exceptionally versatile scaffolds in medicinal chemistry, each offering distinct advantages depending on the therapeutic target and desired biological activity. The choice between these two heterocycles is not a matter of inherent superiority but rather a strategic decision based on a deep understanding of their structure-activity relationships and the specific requirements of the drug discovery program.

This guide has provided a comparative overview of their biological activities, supported by experimental data and mechanistic insights. By understanding the subtle yet significant differences between these two classes of compounds, researchers can make more informed decisions in the design and development of novel therapeutics.

References

  • We described the design and synthesis of a series of pyridazine-3-carboxamides to be CB2-selective agonists via a combination of scaffold hopping and bioisosterism strategies.

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • The Nuclear Factor NF-κB Pathway in Inflammation.

  • NF-κB Signaling Pathway Diagram.

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

  • What is the NF-κB pathway?

  • NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis.

  • Cell Viability Assays - Assay Guidance Manual.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.

  • The synthesis of pyrimidine‐5‐carboxamides.

  • The NF-kB Signaling Pathway.

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase.

  • PROTEIN KINASE C ASSAY KITS PROTOCOL.

  • MTT Cell Proliferation Assay.

  • Application Notes and Protocols for Plk1 Inhibition Assay Using BTO-1.

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.

  • Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists.

  • In vitro kinase assay.

  • Exploring the untapped pharmacological potential of imidazopyridazines.

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.

  • Product Class 8: Pyridazines.

  • Kinase Screening Assay Services.

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.

  • The pyridazine heterocycle in molecular recognition and drug discovery.

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.

  • Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation.

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

  • 5-Aryl-pyrazolo[3,4-b]pyridazines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).

  • Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted.

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.

  • Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives.

  • Synthesis, anti-inflammatory and analgesic activities evaluation of some mono, bi and tricyclic pyrimidine derivatives.

  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity.

  • Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk.

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives.

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives.

  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles.

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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